molecular formula C21H26N2O B2765998 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol

1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol

Cat. No.: B2765998
M. Wt: 322.4 g/mol
InChI Key: VKKYZYNAWYQWQN-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol is a synthetic small molecule with a molecular weight of 322.444 g/mol and the molecular formula C21H26N2O . This compound is a carbazole derivative, a class of organic compounds known for a three-ring system that includes a pyrrole ring fused between two benzene rings . Its structure features a carbazole group linked to a propan-2-ol chain and a cyclohexylamino moiety, contributing to specific physicochemical properties such as a calculated logP of 4.47 and a polar surface area of 37.19 Ų . The compound is related to other investigated carbazole- propanolamines; for instance, a structurally similar analog with a tetrahydrocarbazole core has been identified as an experimental small molecule that targets glycylpeptide N-tetradecanoyltransferase 2 in humans . This suggests potential research applications in studying enzymatic pathways and protein interactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-carbazol-9-yl-3-(cyclohexylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c24-17(14-22-16-8-2-1-3-9-16)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-7,10-13,16-17,22,24H,1-3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKYZYNAWYQWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound is described as alow molecular weight inhibitor with drug-like physical parameters, suggesting favorable pharmacokinetic properties.

Biological Activity

1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol (CAS No. 19549-93-0) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and its interactions with various biological targets. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol is characterized by a carbazole moiety linked to a cyclohexylamino group and a propan-2-ol functional group. Its molecular formula is C17H22N2OC_{17}H_{22}N_2O, with a molecular weight of approximately 270.37 g/mol. The presence of the carbazole structure contributes to its lipophilicity, which may influence its biological activity.

Research indicates that 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol exhibits neuroprotective properties. The mechanisms by which it exerts these effects may include:

  • Inhibition of Neurodegeneration : The compound has been shown to protect neuronal cells from degeneration associated with various neurodegenerative diseases. It may modulate pathways involved in cell survival and apoptosis, potentially through interactions with specific receptors or enzymes involved in neuronal signaling pathways .
  • Antioxidant Activity : Some studies suggest that compounds similar to 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol possess antioxidant properties, which can help mitigate oxidative stress in neuronal cells.
  • Interaction with Neurotransmitter Systems : The compound may influence neurotransmitter systems, potentially enhancing synaptic plasticity and cognitive function.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol:

Activity Description Reference
NeuroprotectionProtects against neuronal cell death in models of traumatic brain injury (TBI)
Antioxidant propertiesReduces oxidative stress in neuronal cultures
Modulation of apoptosisInfluences apoptotic pathways in neuronal cells

Case Study 1: Neuroprotective Effects in TBI Models

A study investigated the effects of 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol on mice subjected to blast-induced traumatic brain injury. The compound was administered intraperitoneally post-injury, demonstrating significant reductions in neuronal cell death and improved behavioral outcomes compared to control groups. Immunohistochemical analysis revealed decreased markers of apoptosis and inflammation in treated animals .

Case Study 2: In Vitro Assessment of Antioxidant Activity

In vitro assays were conducted using cultured neuronal cells exposed to oxidative stress. Treatment with 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol resulted in a marked decrease in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent. This suggests that the compound may play a role in protecting neurons from oxidative damage associated with neurodegenerative conditions.

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below summarizes structural analogs, highlighting differences in substituents, molecular weight, and functional attributes:

Compound Name Substituents on Carbazole Amino Group Molecular Formula Molecular Weight Key Properties/Notes
1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol None Cyclohexyl C₂₁H₂₇N₂O 331.45 Base structure; moderate lipophilicity and steric bulk
1-Cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol 3,6-dibromo Cyclohexyl C₂₃H₂₂Br₂N₂O 502.25 Halogenation increases molecular weight and lipophilicity; may enhance receptor affinity
1-(Cyclohexylamino)-3-(6-methyl-3,4-dihydrocarbazol-9-yl)-propan-2-ol 6-methyl, partially hydrogenated Cyclohexyl C₂₂H₃₂N₂O 340.51 Hydrogenation improves solubility; methyl group introduces steric hindrance
1-Carbazol-9-yl-3-phenethylamino-propan-2-ol None Phenethyl C₂₃H₂₅N₂O 345.43 Aromatic amino group enables π-π interactions; higher polarity
1-(Benzylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol 3,6-dichloro Benzyl C₂₂H₂₀Cl₂N₂O 399.32 Chlorine atoms enhance electronic properties; synthetic routes optimized
3-(9H-Carbazol-9-yl)propan-1-ol None None C₁₅H₁₅NO 225.29 Simplified analog; lacks amino group, used as precursor in synthesis

Functional and Pharmacological Insights

  • However, halogenation may also reduce metabolic stability due to susceptibility to oxidative degradation.
  • Amino Group Modifications: Cyclohexyl vs. Phenethyl/Benzyl: Cyclohexylamino groups contribute to steric bulk, while aromatic amines (phenethyl, benzyl) enable π-π interactions with aromatic residues in β-adrenergic receptors .
  • Stereochemical Considerations: The (2S)-enantiomer of 1-(cyclohexylamino)-3-(6-methyl-3,4-dihydrocarbazol-9-yl)-propan-2-ol () highlights the importance of stereochemistry in pharmacological activity, as β-blocker efficacy often depends on enantiomeric configuration .

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